molecular formula C12H14BrNO3 B13431966 Tert-butyl (5-bromo-2-formylphenyl)carbamate

Tert-butyl (5-bromo-2-formylphenyl)carbamate

Cat. No.: B13431966
M. Wt: 300.15 g/mol
InChI Key: VOSQLARVKWAAEN-UHFFFAOYSA-N
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Description

Tert-butyl (5-bromo-2-formylphenyl)carbamate is an organic compound with the molecular formula C12H14BrNO3 It is a derivative of carbamic acid and features a tert-butyl group attached to a 5-bromo-2-formylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-bromo-2-formylphenyl)carbamate typically involves the reaction of 5-bromo-2-formylphenylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-bromo-2-formylphenyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: 5-bromo-2-carboxyphenylcarbamate.

    Reduction: 5-bromo-2-hydroxymethylphenylcarbamate.

    Hydrolysis: 5-bromo-2-formylphenylamine and carbon dioxide.

Scientific Research Applications

Tert-butyl (5-bromo-2-formylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (5-bromo-2-formylphenyl)carbamate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity makes it useful as a biochemical probe or in the design of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-formylphenyl)carbamate
  • Tert-butyl (2-bromo-5-fluorophenyl)carbamate
  • Tert-butyl (2-bromophenyl)carbamate

Uniqueness

Tert-butyl (5-bromo-2-formylphenyl)carbamate is unique due to the presence of both a bromine atom and a formyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C12H14BrNO3

Molecular Weight

300.15 g/mol

IUPAC Name

tert-butyl N-(5-bromo-2-formylphenyl)carbamate

InChI

InChI=1S/C12H14BrNO3/c1-12(2,3)17-11(16)14-10-6-9(13)5-4-8(10)7-15/h4-7H,1-3H3,(H,14,16)

InChI Key

VOSQLARVKWAAEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)C=O

Origin of Product

United States

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